1,5-Dichloro-2-fluoro-3-propoxybenzene
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Overview
Description
1,5-Dichloro-2-fluoro-3-propoxybenzene is a halogenated aromatic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a propoxy group attached to a benzene ring. It is commonly used in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-3-propoxybenzene typically involves the halogenation and alkylation of a benzene derivative. One common method includes the following steps:
Halogenation: A benzene derivative is first halogenated using chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.
Alkylation: The halogenated benzene derivative is then subjected to alkylation with propyl alcohol in the presence of a suitable catalyst to introduce the propoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-3-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the propoxy group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives with different functional groups replacing the halogens.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Products include dehalogenated benzene derivatives or modified alkyl groups.
Scientific Research Applications
1,5-Dichloro-2-fluoro-3-propoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-fluoro-3-propoxybenzene depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloro-2-fluoro-4-propoxybenzene
- 1,5-Dichloro-2-fluoro-3-methoxybenzene
- 1,5-Dichloro-2-fluoro-3-ethoxybenzene
Comparison
1,5-Dichloro-2-fluoro-3-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVPOVGTKRSOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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